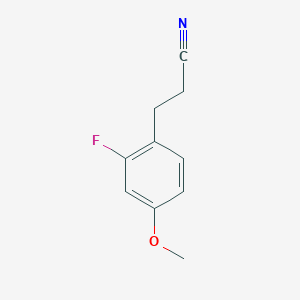![molecular formula C19H23N7O B2510945 7-(4-(((6-环丙基嘧啶-4-基)氧基)甲基)哌啶-1-基)-5-甲基-[1,2,4]三唑并[1,5-a]嘧啶 CAS No. 2320686-47-1](/img/structure/B2510945.png)
7-(4-(((6-环丙基嘧啶-4-基)氧基)甲基)哌啶-1-基)-5-甲基-[1,2,4]三唑并[1,5-a]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C19H23N7O and its molecular weight is 365.441. The purity is usually 95%.
The exact mass of the compound 7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学合成和结构分析
该化合物属于三唑并嘧啶的一个更广泛的家族,以其多样化的合成路线和显著的结构独特性而闻名,从而实现各种科学应用。例如,已经通过缩合反应和 Dimroth 重排探索了多氮杂环化合物的化学,证明了三唑并嘧啶衍生物在合成新杂环化合物方面的多功能性,这些化合物在材料科学和药物中间体方面具有潜在的适用性 (Sutherland, Tennant, & Vevers, 1973)。类似地,已经开发了溶液相合成方法来创建三唑并嘧啶库,表明它们在组合化学中对于新化合物的吞吐量筛选具有重要意义 (Baindur, Chadha, & Player, 2003)。
生物活性与分子对接研究
三唑并嘧啶的结构框架已被用于合成具有潜在生物活性的化合物。对新型三唑并嘧啶衍生物的研究突出了它们诱导细胞凋亡和对癌细胞系具有抗增殖活性的能力,展示了此类化合物在治疗应用中的潜力 (Kamal 等,2020)。此外,分子对接研究已被用于了解这些化合物与生物靶标的相互作用,提供了对其作用模式的见解,并促进了更有效的候选药物的设计。
作用机制
Target of Action
The primary target of this compound is the Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death. This is particularly relevant in the context of cancer cells, which rely on rapid and uncontrolled cell division for their growth .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . This suggests that the compound could potentially be effective in treating certain types of cancer.
生化分析
Biochemical Properties
7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, influencing their activity and regulation. The compound’s interactions with these enzymes can lead to changes in phosphorylation states, affecting downstream signaling pathways and cellular functions .
Cellular Effects
The effects of 7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, such as protein kinases and transcription factors, leading to alterations in gene expression profiles and metabolic fluxes . These changes can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its interaction. The compound’s binding to target enzymes can lead to conformational changes, affecting their catalytic activity and substrate specificity . Additionally, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition, cellular stress, and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly beyond a certain dosage.
Metabolic Pathways
7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, such as kinases and dehydrogenases, leading to changes in the production and utilization of metabolites . These interactions can affect overall cellular metabolism and energy homeostasis.
Transport and Distribution
The transport and distribution of 7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of 7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization within these compartments can affect its interactions with biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
7-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-13-8-18(26-19(24-13)22-12-23-26)25-6-4-14(5-7-25)10-27-17-9-16(15-2-3-15)20-11-21-17/h8-9,11-12,14-15H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVXEIIBQHCBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCC(CC3)COC4=NC=NC(=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

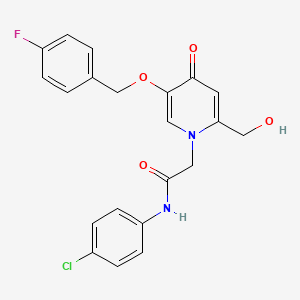
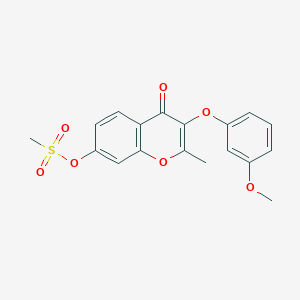
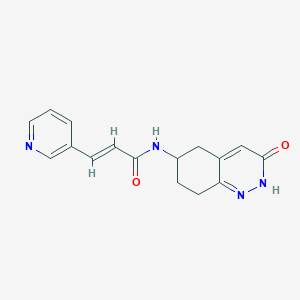
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2510867.png)
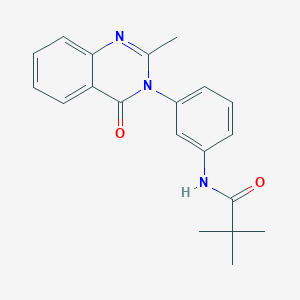
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2510869.png)
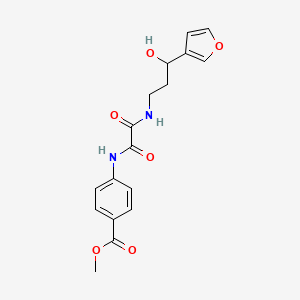
![1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2510872.png)
![methyl (2Z)-3-(dimethylamino)-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate](/img/structure/B2510873.png)
![5-[(4-Bromophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2510875.png)
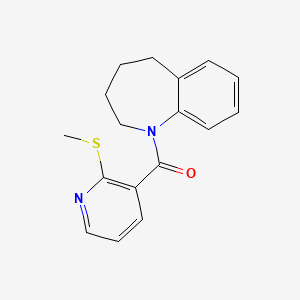
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-methylacetamide](/img/structure/B2510879.png)
